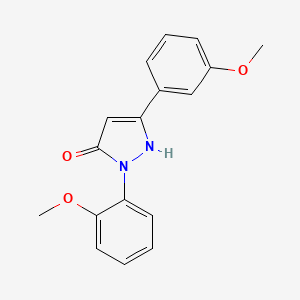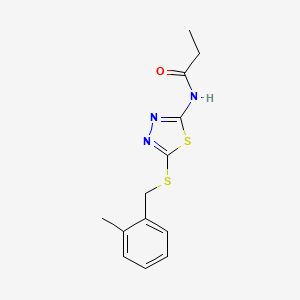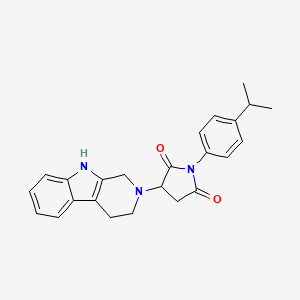![molecular formula C15H14FNO4 B11190758 4-[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ol](/img/structure/B11190758.png)
4-[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]-6,8-dioxabicyclo[321]octan-4-ol is a complex organic compound with a unique bicyclic structure It contains a fluorophenyl group, an oxazole ring, and a dioxabicyclo octane moiety
Preparation Methods
The synthesis of 4-[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ol involves multiple steps. One common synthetic route starts with the preparation of the oxazole ring, followed by the introduction of the fluorophenyl group. The final step involves the formation of the dioxabicyclo octane structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
4-[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Researchers are exploring its potential as a therapeutic agent due to its unique structural properties.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
4-[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ol can be compared with other similar compounds, such as:
1,2,4-Oxadiazole derivatives: These compounds also contain an oxazole ring and have similar biological activities.
Benzoxazole derivatives: These compounds share structural similarities and are used in similar applications.
Fluorophenyl compounds: These compounds contain a fluorophenyl group and exhibit similar chemical reactivity
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C15H14FNO4 |
|---|---|
Molecular Weight |
291.27 g/mol |
IUPAC Name |
4-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ol |
InChI |
InChI=1S/C15H14FNO4/c16-10-3-1-9(2-4-10)12-7-13(21-17-12)15(18)6-5-11-8-19-14(15)20-11/h1-4,7,11,14,18H,5-6,8H2 |
InChI Key |
PAXMEKGHHVGRDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2OCC1O2)(C3=CC(=NO3)C4=CC=C(C=C4)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxyethyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11190688.png)
![1-(10,11-Dihydro-5H-dibenzo[B,F]azepin-5-YL)-2-{4-[3-(trifluoromethyl)phenyl]piperazino}-1-ethanone](/img/structure/B11190693.png)
![Ethyl 5-phenyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11190695.png)
![N-[(5Z)-4-oxo-5-(piperidin-1-ylmethylidene)-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B11190696.png)
![Ethyl 7-(4-hydroxyphenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11190700.png)
![N-Cyclohexyl-2-[2-methyl-4-oxopyrazolo[1,5-A]pyrido[3,2-E]pyrazin-5(4H)-YL]acetamide](/img/structure/B11190702.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11190708.png)
![2-{1-[2-(4-benzylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N-(1-naphthyl)acetamide](/img/structure/B11190714.png)

![N-[4-(2-oxo-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-3-yl)phenyl]acetamide](/img/structure/B11190726.png)
![N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4-fluorobenzenesulfonamide](/img/structure/B11190740.png)


![7-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11190757.png)
